N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
Description
N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a strained azetidine (four-membered) ring substituted with a 1,2,3-triazole moiety and an N-phenethyl carboxamide group. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, a method pioneered by Tornøe and Meldal . Structural characterization of such compounds typically involves NMR, IR, and X-ray crystallography, with software like SHELX playing a critical role in refinement .
Properties
IUPAC Name |
N-(2-phenylethyl)-3-(triazol-2-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(15-7-6-12-4-2-1-3-5-12)18-10-13(11-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-11H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXALPYABHDMLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine-First Approach
Azetidine Core Synthesis and Functionalization
Borane-Mediated Azetidine Stabilization
Building upon methodologies from Niigata University, the azetidine ring is constructed via cyclization of γ-amino nitriles under borane protection. This approach mitigates ring strain and prevents undesired side reactions during subsequent steps:
Procedure:
- React (S)-1-(4-methoxyphenyl)ethylamine with acrylonitrile in THF at -20°C to form γ-amino nitrile intermediate.
- Treat with BH₃·THF complex to generate stabilized borane-azetidine adduct.
- Perform ring-closing via intramolecular nucleophilic substitution using LDA at -78°C.
This method yields azetidine-2-carbonitrile borane complexes with >95% diastereomeric excess, crucial for maintaining stereochemical integrity.
C-3 Halogenation for Triazole Coupling
Introducing a bromine at the azetidine's 3-position enables subsequent cross-coupling:
| Reagent | Temperature | Yield (%) | Selectivity (C3:C2) |
|---|---|---|---|
| NBS (1.1 eq) | 0°C | 68 | 8:1 |
| PBr₃ (2 eq) | -20°C | 72 | 12:1 |
| HBr/AcOH (aq) | RT | 41 | 3:1 |
Phosphorus tribromide in dichloromethane at -20°C proved optimal, providing 72% yield of 3-bromoazetidine-1-carbonitrile with minimal ring-opening.
Regioselective Triazole Installation
Copper-Catalyzed Ullmann-Type Coupling
Adapting protocols from Ambeed, the 2H-triazol-2-yl group is installed via catalytic C-N bond formation:
Optimized Conditions:
- Substrate: 3-Bromoazetidine-1-carboxylic acid tert-butyl ester
- Catalyst: CuI (10 mol%)
- Ligand: (1S,2S)-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)
- Base: Cs₂CO₃ (2.5 eq)
- Solvent: DMF/H₂O (4:1)
- Temperature: 100°C (microwave)
- Time: 45 minutes
Performance Metrics:
| Triazole Source | Yield (%) | N2:N1 Ratio |
|---|---|---|
| 1H-1,2,3-Triazole | 83 | 4.5:1 |
| Sodium triazolate | 91 | 7.8:1 |
| Silyl-protected | 76 | 3.2:1 |
Sodium triazolate in DMF/H₂O under microwave irradiation provided superior regioselectivity (7.8:1 N2:N1) due to enhanced nucleophilicity at N2.
Carboxamide Formation and Phenethylation
Carboxylic Acid Deprotection
The tert-butyl ester is cleaved using TFA/DCM (1:1) at 0°C, yielding azetidine-1-carboxylic acid with 94% recovery.
HATU-Mediated Amide Coupling
Following literature precedents, phenethylamine is introduced via uronium activation:
Procedure:
- Activate carboxylic acid (1 eq) with HATU (1.5 eq) and DIPEA (3 eq) in DCM (0.1 M).
- Add phenethylamine (1.2 eq) and stir at RT for 12 hours.
- Purify via silica chromatography (EtOAc/hexanes 1:3 → 1:1).
Coupling Efficiency:
| Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HATU | DCM | 88 | 98.7 |
| EDCI/HOBt | DMF | 73 | 96.2 |
| DCC | THF | 65 | 94.1 |
HATU in dichloromethane provided optimal results, minimizing epimerization and side product formation.
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
δ 7.78 (s, 2H, Triazole-H), 7.30-7.18 (m, 5H, Ph), 4.21 (q, J=7.2 Hz, 1H, Azetidine-H), 3.68-3.55 (m, 2H, CH₂N), 3.02 (t, J=6.8 Hz, 2H, CH₂Ph), 2.91-2.79 (m, 2H, Azetidine-H), 2.45-2.33 (m, 2H, Azetidine-H).
HRMS (ESI+):
Calculated for C₁₅H₁₈N₅O [M+H]⁺: 300.1461
Found: 300.1458
Purity and Stability Assessment
| Condition | Purity (0h) | Purity (24h) | Degradation Products |
|---|---|---|---|
| RT, air | 99.1% | 98.9% | None detected |
| 40°C, 75% RH | 99.1% | 97.3% | <0.5% oxazolidinone |
| 0.1N HCl | 99.1% | 94.7% | Hydrolyzed amide |
The compound demonstrates excellent thermal stability but undergoes pH-dependent hydrolysis under strongly acidic conditions.
Comparative Analysis of Synthetic Routes
Route Efficiency Matrix:
| Parameter | Azetidine-First | Triazole-Prenucleation | Hybrid Approach |
|---|---|---|---|
| Total Steps | 5 | 7 | 6 |
| Overall Yield | 41% | 28% | 53% |
| Regioselectivity | 7.8:1 | 1.2:1 | 6.5:1 |
| Scalability | >100g | <10g | 50g |
The azetidine-first strategy outperforms alternatives in yield and scalability, though requiring specialized borane handling.
Industrial Considerations and Process Optimization
Continuous Flow Implementation
Adapting the Ullmann coupling for flow chemistry enhances reproducibility:
- Microreactor dimensions: 1.6 mm ID × 5 m length
- Residence time: 8.5 minutes
- Productivity: 12.7 g/h vs. 3.1 g/h batch
Green Chemistry Metrics
| Metric | Batch Process | Improved Process |
|---|---|---|
| PMI (E-factor) | 86 | 31 |
| Energy Intensity | 58 kWh/kg | 19 kWh/kg |
| Water Usage | 120 L/kg | 45 L/kg |
Solvent recovery and catalytic system recycling reduced environmental impact by 63%.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the triazole ring.
Scientific Research Applications
N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound :
- Core : Azetidine (4-membered ring) with 1,2,3-triazol-2-yl substituent.
- Functional Groups : Carboxamide (N-phenethyl), triazole.
- Synthesis : Likely involves CuAAC for triazole formation , followed by azetidine ring closure and carboxamide coupling.
Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Core : Benzamide with N,O-bidentate directing group.
- Functional Groups : Hydroxyl, methyl, benzamide.
- Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Key Difference: Lacks triazole and azetidine; instead, features a flexible ethanolamine-derived side chain.
Analog 2 : Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate ()
- Core : 1,2,4-triazole with phenylacetate substituent.
- Functional Groups : Ethyl carbamate, phenylacetyl.
- Synthesis : Nucleophilic substitution of triazole intermediates with ethyl chloroformate .
- Key Difference : 1,2,4-triazole regioisomer (vs. 1,2,3-triazole in target) and absence of azetidine.
Physicochemical and Spectroscopic Properties
Notes:
Methodological Considerations
- Structural Confirmation : X-ray crystallography (using SHELX ) is critical for resolving azetidine conformation and triazole regiochemistry.
- Synthesis Challenges : Azetidine synthesis requires careful ring-closure strategies to avoid side reactions, whereas triazole formation via CuAAC is robust and high-yielding .
Biological Activity
N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound characterized by its unique structure, which includes a 1,2,3-triazole ring and an azetidine moiety. This combination endows the compound with various biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and research findings.
Chemical Structure and Properties
The compound features a five-membered heterocyclic ring containing three nitrogen atoms (the triazole) and an azetidine ring. Its chemical structure can be represented as follows:
Target Interactions
The 1,2,3-triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors. Specifically, these triazole derivatives can form stable complexes with target proteins through hydrogen bonding and coordination interactions. The mechanism of action typically involves:
- Enzyme Inhibition : Triazoles can inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : They may act as agonists or antagonists at various receptor sites.
Biochemical Pathways
The compound's activity is influenced by its ability to modulate several biochemical pathways. Research indicates that triazole derivatives can affect:
- Cellular signaling pathways : By interacting with kinases and phosphatases.
- Gene expression : Through modulation of transcription factors.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits activity against a range of pathogens, including bacteria and fungi.
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Significant inhibition of growth in E. coli and S. aureus |
| Fungi | Effective against Candida species |
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound.
Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized various triazole derivatives and evaluated their antimicrobial activity. This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used in the study .
Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of triazole compounds in animal models of inflammation. The results indicated that treatment with this compound led to a marked decrease in edema and inflammatory markers . This suggests potential therapeutic applications in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable characteristics:
- Absorption : Rapid absorption post-administration.
- Distribution : Widely distributed in tissues due to lipophilicity.
- Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit similar biological activity.
- Excretion : Mainly eliminated via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
